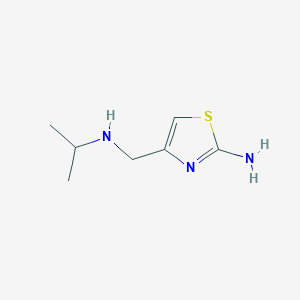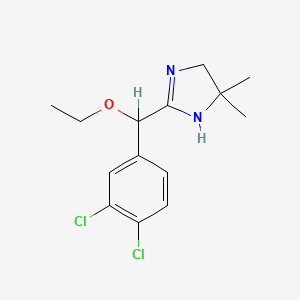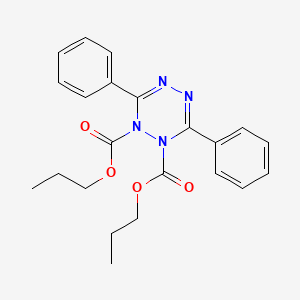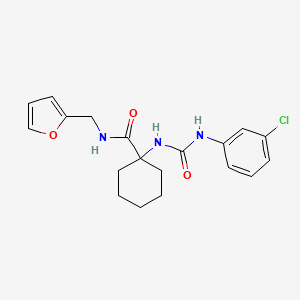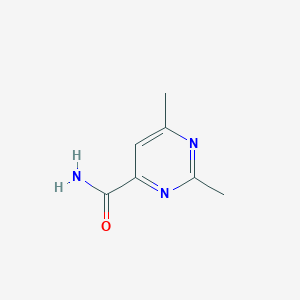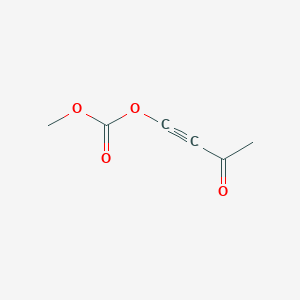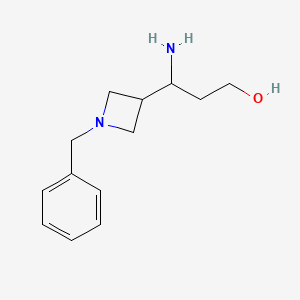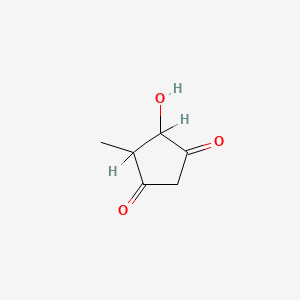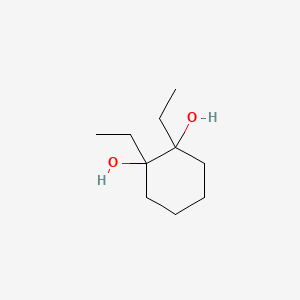
1,2-Diethyl-1,2-cyclohexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-1,2-cyclohexanediol is an organic compound that belongs to the class of cyclohexanediols It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1,2-cyclohexanediol can be synthesized through several methods. One common approach involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. Another method is the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidizing agent . These reactions are typically carried out under solvent-free conditions to promote green chemistry practices.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of zeolite catalysts. Zeolites such as H-Beta and H-ZSM-5 have been shown to be effective in catalyzing the hydrolysis of cyclohexene oxide, achieving high yields and selectivity . The use of solid acid catalysts is preferred due to their recyclability and lower environmental impact compared to liquid acid catalysts.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-1,2-cyclohexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.
Scientific Research Applications
1,2-Diethyl-1,2-cyclohexanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-1,2-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanediol: A similar compound with hydroxyl groups but without ethyl substitutions.
1,2-Dimethylcyclohexane: Contains methyl groups instead of ethyl groups.
1,2-Dichlorocyclohexane: Substituted with chlorine atoms instead of hydroxyl groups.
Uniqueness
1,2-Diethyl-1,2-cyclohexanediol is unique due to the presence of ethyl groups, which influence its chemical reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interactions with other molecules, making it distinct from other cyclohexanediols .
Properties
CAS No. |
56363-86-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1,2-diethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-3-9(11)7-5-6-8-10(9,12)4-2/h11-12H,3-8H2,1-2H3 |
InChI Key |
JJIXKFVINMACKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


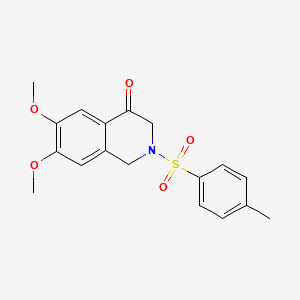

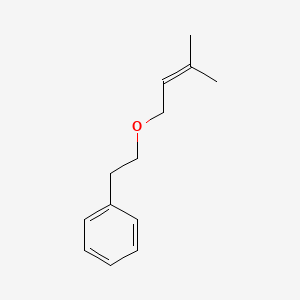
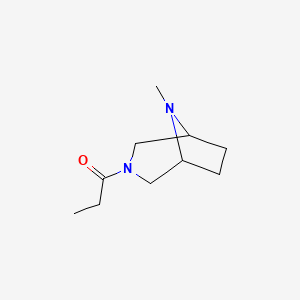
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
